Cas no 1336786-41-4 ((2S)-1-(6-chloropyridin-2-yl)propan-2-amine)
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(6-chloropyridin-2-yl)propan-2-amine
- 2-Pyridineethanamine, 6-chloro-a-methyl-, (aS)-
- 2-Pyridineethanamine, 6-chloro-α-methyl-, (αS)-
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- Inchi: 1S/C8H11ClN2/c1-6(10)5-7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3/t6-/m0/s1
- InChI Key: LUOGEFKOUDXXES-LURJTMIESA-N
- SMILES: C1(C[C@H](C)N)=NC(Cl)=CC=C1
Experimental Properties
- Density: 1.153±0.06 g/cm3(Predicted)
- Boiling Point: 255.4±25.0 °C(Predicted)
- pka: 8.82±0.10(Predicted)
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964204-1g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 1g |
$2019.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-5g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 5g |
$5854.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-10g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 10g |
$8680.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-0.05g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 0.05g |
$1696.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-0.1g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 0.1g |
$1777.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-0.25g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 0.25g |
$1858.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-0.5g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 0.5g |
$1938.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-1.0g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 1g |
$2019.0 | 2023-05-31 | ||
| Enamine | EN300-1964204-2.5g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 2.5g |
$3957.0 | 2023-09-17 | ||
| Enamine | EN300-1964204-5.0g |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine |
1336786-41-4 | 5g |
$5854.0 | 2023-05-31 |
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on (2S)-1-(6-chloropyridin-2-yl)propan-2-amine
(2S)-1-(6-Chloropyridin-2-yl)Propan-2-Amine: A Comprehensive Overview
(2S)-1-(6-Chloropyridin-2-yl)Propan-2-Amine, identified by the CAS number 1336786-41-4, is a chiral organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically featuring a pyridine ring substituted with a chlorine atom at the 6-position and an amino group attached to a branched carbon chain. The stereochemistry at the chiral center is designated as the S configuration, which plays a crucial role in its biological activity and pharmacokinetic properties.
The synthesis of (2S)-1-(6-Chloropyridin-2-yl)Propan-2-Amine typically involves multi-step reactions, often starting from readily available starting materials such as 6-chloropyridine derivatives. The key steps include nucleophilic substitution, reduction, and stereo-specific resolution to achieve the desired enantiomer. Recent advancements in asymmetric catalysis have enabled more efficient and environmentally friendly methods for synthesizing this compound, reducing production costs and minimizing waste.
Recent studies have highlighted the potential of (2S)-1-(6-Chloropyridin-2-Yl)Propan-2-Amine as a building block in drug discovery. Its unique structure allows for diverse functionalization, making it a valuable intermediate in the development of novel therapeutics. For instance, researchers have explored its application in designing inhibitors for kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders.
The compound's physical properties, including its melting point, solubility, and stability under various conditions, have been extensively characterized. These properties are critical for determining its suitability in different chemical processes and formulations. Notably, its stability under thermal and oxidative conditions has been validated through accelerated stability studies, ensuring its reliability in industrial applications.
In terms of biological activity, (2S)-1-(6-Chloropyridin-2-Yl)Propan-2-Amine has shown promising results in preclinical models. Its ability to modulate specific cellular pathways has been documented in recent research papers published in reputable journals such as Journal of Medicinal Chemistry and Organic Process Research & Development. These findings underscore its potential as a lead compound for developing innovative therapeutic agents.
The environmental impact of synthesizing and using this compound has also been a focus of recent investigations. Green chemistry principles have been integrated into its production processes to minimize ecological footprint. For example, solvent-free reactions and catalytic systems have been employed to enhance sustainability without compromising product quality.
In conclusion, (2S)-1-(6-Chloropyridin-2-Yl)Propan-2-Amine represents a versatile molecule with wide-ranging applications across multiple disciplines. Its synthesis, characterization, biological activity, and environmental considerations highlight its importance as both a chemical entity and a potential drug candidate. As research continues to uncover new insights into its properties and uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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